6-methyl-4-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Description
This compound is a complex organic molecule with several functional groups. It includes a pyranone ring, a methylsulfonyl phenyl group, and an azetidine ring .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various aromatic and heterocyclic aldehydes, acetyl acetone, and phenacyl bromides .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a pyranone ring, a methylsulfonyl phenyl group, and an azetidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its NMR spectroscopy data and computational chemical data .Scientific Research Applications
Retro-Michael Reaction
The compound’s unique structure allows for the retro-Michael reaction, which has applications in organic synthesis. Researchers have employed this reaction to prepare bioactive molecules .
Lead Compound Exploration
Considering its unique structure, researchers may use this compound as a starting point to synthesize novel derivatives with enhanced pharmacological activity. By modifying substituents, they can explore new lead molecules.
Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Read more Methodology for the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Read more
properties
IUPAC Name |
6-methyl-4-[1-[3-(4-methylsulfonylphenyl)propanoyl]azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-13-9-15(10-19(22)25-13)26-16-11-20(12-16)18(21)8-5-14-3-6-17(7-4-14)27(2,23)24/h3-4,6-7,9-10,16H,5,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMXXVYEVMMPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)oxy)-2H-pyran-2-one |
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